molecular formula C9H8O6S B14451656 1-Benzopyrylium, 2-hydroxy-, bisulfate salt CAS No. 77902-86-4

1-Benzopyrylium, 2-hydroxy-, bisulfate salt

Katalognummer: B14451656
CAS-Nummer: 77902-86-4
Molekulargewicht: 244.22 g/mol
InChI-Schlüssel: QXZPQBBNKOEEPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfuric acid, compd with 2H-1-benzopyran-2-one (1:1) is a chemical compound with the molecular formula C9H8O6S This compound is formed by the combination of sulfuric acid and 2H-1-benzopyran-2-one in a 1:1 ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) typically involves the reaction of sulfuric acid with 2H-1-benzopyran-2-one under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where sulfuric acid and 2H-1-benzopyran-2-one are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sulfuric acid, compd. with 2H-1-benzopyran-2-one (2:1)
  • Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:2)
  • Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:3)

Uniqueness

Sulfuric acid, compd. with 2H-1-benzopyran-2-one (1:1) is unique due to its specific stoichiometric ratio, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its balanced composition allows for specific interactions and applications that are not observed in other ratios.

Eigenschaften

CAS-Nummer

77902-86-4

Molekularformel

C9H8O6S

Molekulargewicht

244.22 g/mol

IUPAC-Name

chromen-2-one;sulfuric acid

InChI

InChI=1S/C9H6O2.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)

InChI-Schlüssel

QXZPQBBNKOEEPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.